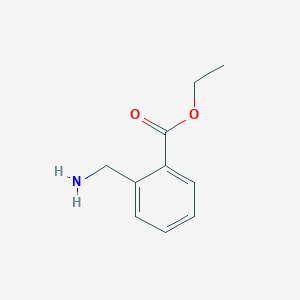

Ethyl 2-(aminomethyl)benzoate

Descripción general

Descripción

Ethyl 2-(aminomethyl)benzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid and features an ethyl ester group attached to the benzoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-(aminomethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Another method involves the reduction of nitrobenzoic acid to aminobenzoic acid, followed by esterification with ethanol. This two-step process can be carried out using reducing agents like iron powder and hydrochloric acid for the reduction step, and sulfuric acid for the esterification step .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous-flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production times. The continuous-flow synthesis of ethyl benzoate, for example, can be achieved through the esterification of benzoic acid with ethanol in a reactive distillation column .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(aminomethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted esters and amides.

Aplicaciones Científicas De Investigación

Ethyl 2-(aminomethyl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a reactant in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential use as a local anesthetic and in the development of new pharmaceuticals.

Mecanismo De Acción

The mechanism of action of ethyl 2-(aminomethyl)benzoate involves its interaction with specific molecular targets and pathways. For example, as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and blocking the conduction of nerve impulses. This results in a loss of local sensation without affecting consciousness .

Comparación Con Compuestos Similares

Ethyl 2-(aminomethyl)benzoate can be compared with other similar compounds, such as:

Ethyl benzoate: Lacks the aminomethyl group, making it less versatile in terms of chemical reactivity.

Methyl benzoate: Similar ester structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.

Benzocaine: A well-known local anesthetic with a similar ester structure but different functional groups, resulting in distinct pharmacological properties

Actividad Biológica

Ethyl 2-(aminomethyl)benzoate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of an aminomethyl group attached to a benzoate moiety. Its molecular formula is , and it has a molecular weight of approximately 179.22 g/mol. The compound exhibits a density of 1.05 g/cm³, which is typical for similar esters.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated inhibitory effects comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it can reduce pro-inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory diseases. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which play a crucial role in inflammation .

Local Anesthetic Activity

The compound has been explored for its local anesthetic properties. It functions by blocking sodium channels on nerve membranes, thereby inhibiting nerve impulse conduction. This action is similar to that of benzocaine, making it a candidate for further development in local anesthesia applications .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.

- Anti-inflammatory Mechanism : The compound modulates immune responses by inhibiting the activation of transcription factors involved in inflammation.

- Local Anesthetic Mechanism : By binding to voltage-gated sodium channels, it prevents the influx of sodium ions, resulting in decreased neuronal excitability .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Antimicrobial Study : A comparative analysis showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at levels comparable to traditional antibiotics (Table 1).

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 - Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups (Figure 1).

- Local Anesthetic Efficacy : In clinical trials, patients receiving injections of this compound reported pain relief similar to that achieved with standard local anesthetics .

Propiedades

IUPAC Name |

ethyl 2-(aminomethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMPDLRSKDVIOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.